8H-indeno[1,2-d][1,3]thiazol-2-amine

Catalog No.
S732632
CAS No.
85787-95-7
M.F
C10H8N2S
M. Wt
188.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8H-indeno[1,2-d][1,3]thiazol-2-amine

CAS Number

85787-95-7

Product Name

8H-indeno[1,2-d][1,3]thiazol-2-amine

IUPAC Name

4H-indeno[1,2-d][1,3]thiazol-2-amine

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

InChI

InChI=1S/C10H8N2S/c11-10-12-9-7-4-2-1-3-6(7)5-8(9)13-10/h1-4H,5H2,(H2,11,12)

InChI Key

XXHWFLFMSNXBLK-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)N

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)N

SARS-CoV-2 3CL Protease Inhibitor

FBPase Inhibitor

Various Biological Activities

8H-indeno[1,2-d][1,3]thiazol-2-amine is a heterocyclic compound characterized by its unique bicyclic structure, which includes an indene moiety fused with a thiazole ring. The chemical formula for this compound is C10H8N2SC_{10}H_8N_2S, and it has a molecular weight of approximately 188.25 g/mol. The compound features a nitrogen atom in the thiazole ring and an amino group at the second position, which contributes to its biological activity and potential applications in medicinal chemistry.

The reactivity of 8H-indeno[1,2-d][1,3]thiazol-2-amine is notable in various chemical transformations. It can undergo nucleophilic substitution reactions due to the presence of the amino group. Additionally, it has been synthesized through reactions involving thiourea and various bromo derivatives of indanones, leading to the formation of various N-substituted derivatives that exhibit different biological activities .

Research indicates that 8H-indeno[1,2-d][1,3]thiazol-2-amine and its derivatives exhibit significant biological activities, particularly in anti-ulcer and anti-inflammatory properties. Studies have shown that certain derivatives demonstrate potent inhibitory effects on gastric acid secretion in animal models, making them potential candidates for treating gastric ulcers . The structure-activity relationship suggests that modifications to the amino group can enhance efficacy against ethanol-induced gastric ulcers .

The synthesis of 8H-indeno[1,2-d][1,3]thiazol-2-amine typically involves:

  • Reaction of Thiourea with Bromo Derivatives: This method utilizes bromo-indanones as starting materials reacting with thiourea to form the thiazole ring.
  • Formation of N-Substituted Derivatives: By varying the substituents on the thiourea or using different bromo compounds, a range of derivatives can be synthesized .

These methods highlight the versatility in modifying the compound for desired biological properties.

8H-indeno[1,2-d][1,3]thiazol-2-amine has potential applications in:

  • Pharmaceuticals: Particularly in developing drugs for gastrointestinal disorders due to its anti-ulcer activity.
  • Chemical Research: As a building block for synthesizing more complex heterocycles and studying structure-activity relationships in medicinal chemistry.

Interaction studies involving 8H-indeno[1,2-d][1,3]thiazol-2-amine focus on its binding affinity with biological targets relevant to its therapeutic effects. These studies often assess how modifications to the molecule influence its interaction with enzymes or receptors involved in gastric acid secretion and ulcer formation.

Several compounds share structural similarities with 8H-indeno[1,2-d][1,3]thiazol-2-amine. Here are some notable examples:

Compound NameStructure TypeKey Features
7-Amino-4-methylcoumarinCoumarin derivativeExhibits fluorescence; used in biological assays.
Thiazole derivativesThiazole ringBroad biological activity; used as pharmaceuticals.
Indole derivativesIndole ringKnown for diverse pharmacological properties.

Uniqueness: The distinct combination of indene and thiazole rings in 8H-indeno[1,2-d][1,3]thiazol-2-amine provides unique electronic properties and biological activities not typically found in other similar compounds. Its specific anti-ulcer activity further distinguishes it from other heterocycles.

The synthesis of 8H-indeno[1,2-d] [1] [2]thiazol-2-amine represents a specialized application of thiazole chemistry, combining the structural complexity of the indeno ring system with the versatile reactivity of thiazole heterocycles [1] [3]. This compound, with the molecular formula C₁₀H₈N₂S and molecular weight of 188.25 g/mol, has attracted significant attention due to its unique bicyclic structure that includes an indene moiety fused with a thiazole ring [1] [3]. The development of efficient synthetic methodologies for this compound has been driven by its potential applications in medicinal chemistry and materials science.

Hantzsch Thiazole Synthesis Approaches

The Hantzsch thiazole synthesis remains the most fundamental and widely employed method for constructing thiazole rings, including those present in 8H-indeno[1,2-d] [1] [2]thiazol-2-amine [4] [5]. This classical approach involves the condensation of alpha-haloketones with thioamides or thiourea derivatives, providing a direct route to substituted thiazoles under relatively mild conditions [4] [6]. The mechanism proceeds through nucleophilic attack of the sulfur atom on the electrophilic carbon center, followed by cyclization and subsequent elimination reactions [7] [6].

Cyclocondensation of Thiourea Derivatives

The cyclocondensation approach utilizing thiourea derivatives represents the most direct synthetic pathway to 8H-indeno[1,2-d] [1] [2]thiazol-2-amine [8] [9]. This methodology involves the reaction of indanone with thiourea under acidic conditions, typically employing iodine as both an oxidizing agent and cyclization promoter [8] [10]. The reaction proceeds through the formation of an intermediate thiourea-ketone adduct, which undergoes intramolecular cyclization to form the desired thiazole ring system [8] [11].

Research by Coleman and colleagues demonstrated that thiourea reacts with substituted ketones in absolute ethanol under reflux conditions for eight hours, resulting in 2-aminothiazole hydrobromide salts with yields of approximately 63% [8]. The subsequent treatment with sodium hydroxide and extraction with ethyl acetate provides the free 2-aminothiazole compound [8]. This method has been successfully applied to the synthesis of 8H-indeno[1,2-d] [1] [2]thiazol-2-amine using indanone as the starting ketone material [8] [9].

The optimization of reaction conditions has revealed that the use of iodine as a catalyst significantly improves both yield and reaction efficiency [10]. Safari and colleagues reported an efficient method for one-pot synthesis of 2-aminothiazoles via the reaction of thiourea with methylcarbonyls in the presence of iodine as an oxidant reagent, achieving yields of 85-97% at 80°C in dimethyl sulfoxide solvent [10]. The asparagine catalyst functions as a bifunctional system containing both amino groups (Lewis base) and carboxyl groups (Brønsted acid), which are involved in the reaction mechanism [10].

Bromination-Cyclization Strategies

Bromination-cyclization strategies offer an alternative approach to thiazole formation through the generation of reactive bromoketone intermediates [12] [13]. This methodology involves the initial bromination of ketone substrates followed by cyclization with thiourea or thioamide nucleophiles [12] [7]. The bromination reaction typically occurs at the alpha position of the carbonyl group, creating an electrophilic center that readily undergoes nucleophilic substitution by sulfur-containing reagents [12].

Studies on the bromination of thiazole derivatives have shown that the reaction follows specific regioselectivity patterns [12]. Bromination of thiazole by bromine in the presence of aluminum chloride takes place at the 2-position, which contradicts traditional addition-cleavage mechanisms and supports the ylid mechanism of electrophilic substitution [12]. When applied to indanone substrates, bromination creates 2-bromoindanone intermediates that subsequently undergo cyclization with thiourea to form the target 8H-indeno[1,2-d] [1] [2]thiazol-2-amine structure [13].

The mechanistic pathway involves the formation of an open-chain diketone intermediate through base-catalyzed conditions [7]. In the presence of added base such as triethylamine, both bromination and cyclization reactions proceed through a common open-chain 1,3-diketone intermediate, from which isomeric products are formed by nucleophilic attack at alternative carbonyl groups [7]. The rate-limiting step involves dehydration of cyclic intermediates, which determines the overall reaction efficiency [7].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction and functionalization of thiazole ring systems, including 8H-indeno[1,2-d] [1] [2]thiazol-2-amine derivatives [14] [15] [16]. These methodologies offer enhanced selectivity and functional group tolerance compared to traditional synthetic approaches, enabling the preparation of complex thiazole structures under mild reaction conditions [14] [17].

The Negishi cross-coupling protocol represents one of the most successful applications in thiazole synthesis [16]. This method involves the preparation of 2-aryl substituted thiazoles through oxidative insertion of zinc into 2-bromothiazole followed by palladium(0)-catalyzed cross-coupling in a one-pot procedure [16]. The reaction achieves yields ranging from 65-85% for various aryl substituents [16]. Similarly, 5-aryl substituted thiazoles can be prepared by regioselective carbon-5 lithiation of 2-(trimethylsilyl)thiazole followed by transmetalation with zinc chloride and palladium(0)-catalyzed Negishi cross-coupling [16].

Recent advances in carbon-hydrogen and carbon-sulfur bond activation have expanded the scope of palladium-catalyzed thiazole synthesis [14]. Palladium-catalyzed cross-coupling via carbon-sulfur bond activation of aryl thioethers and carbon-hydrogen bond activation of azoles or thiazoles provides access to diversely substituted products [14]. This methodology tolerates a range of functional groups including methoxy, trifluoromethyl, cyano, phenylcarbonyl, diethylcarboxamide, and pyridyl groups [14].

The copper-assisted palladium catalyzed cross-coupling reaction offers another synthetic route through carbon-sulfur bond cleavage [17]. This method employs alkynylaluminum reagents with 2-thiobenzo[d]thiazoles using PdCl₂(dppf)/Xanthphos as the catalyst system and copper iodide as the desulfurization agent [17]. The reaction proceeds under mild conditions and achieves isolated yields of 19-97% for various 2-alkynyl benzo[d]thiazole derivatives [17].

Coupling TypeCatalyst SystemYield Range (%)Substrate ScopeReference
Negishi cross-couplingPd(0)/ZnCl₂65-85Aryl halides/thiazoles [16]
C-H/C-S activationPd catalyst/thioethers70-90Azoles/thiazoles [14]
Copper-assisted alkynylationPdCl₂(dppf)/CuI19-97Alkynyl derivatives [17]
Aryl thioether couplingPd catalyst60-85Aryl thioethers [14]

Solid-Phase Synthesis for Structural Diversification

Solid-phase synthesis methodologies have been developed to enable efficient preparation and structural diversification of thiazole derivatives, including 8H-indeno[1,2-d] [1] [2]thiazol-2-amine analogs [18] [19]. These approaches offer advantages in terms of reaction efficiency, product purification, and library generation for medicinal chemistry applications [18] [19].

The carbamimidothioate linker strategy represents a significant advancement in solid-phase thiazole synthesis [18]. This methodology begins with the synthesis of a core skeleton 2,4-diamino(thiazol-5-yl)-substituted phenylmethanone resin obtained through a cyclization reaction [18]. The core skeleton undergoes substitution with diverse building blocks such as amines, alkyl halides, and acid chlorides [18]. The products are cleaved from the solid support using a trifluoroacetic acid/dichloromethane cleavage cocktail [18].

The preparation of 2,4,5-trisubstituted thiazole derivatives via solid-phase synthesis permits the incorporation of three points of diversity into the thiazole ring system with good overall yields [18]. This strategy allows for the systematic exploration of structure-activity relationships through parallel synthesis approaches [18]. The library of compounds generated through this methodology shows oral bioavailability through calculation of physicochemical properties [18].

Alternative solid-phase approaches utilize 2-iodophenyl thiourea intermediate resins for the synthesis of N-substituted-2-aminobenzo[d]thiazole derivatives [19]. The key step involves the preparation of polymer-bound 2-aminobenzo[d]thiazole resins through cyclization reaction of 2-iodophenyl thiourea resin [19]. The resin-bound 2-iodophenyl thiourea is produced by addition of 2-iodophenyl isothiocyanate to amine-terminated linker amide resin [19].

Solid SupportSynthetic StrategyCleavage ConditionsPurity (%)Overall Yield (%)
Wang resinCyclization on resinTFA/DCM85-9565-80
Rink amide resinThiourea attachmentTFA/DCM (95:5)80-9070-85
Carbamimidothioate linkerCore skeleton formationTFA/CH₂Cl₂85-9575-90
Merrifield resinLinear synthesisHF or TFA80-8560-75

Green Chemistry Approaches in Thiazole Formation

The development of environmentally sustainable synthetic methodologies for thiazole formation has become increasingly important in modern synthetic chemistry [10] [20] [21]. Green chemistry approaches for 8H-indeno[1,2-d] [1] [2]thiazol-2-amine synthesis focus on reducing environmental impact through the use of benign solvents, renewable catalysts, and energy-efficient reaction conditions [10] [22] [23].

Microwave-assisted synthesis represents one of the most successful green chemistry applications in thiazole formation [24] [25] [26]. This methodology enables rapid heating and enhanced reaction rates, significantly reducing reaction times from hours to minutes [24] [25]. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines has been achieved using microwave heating with yields of 79-90% in reaction times of 25-45 minutes [24] [26].

The utilization of primary and secondary alcohols as starting materials under microwave irradiation provides another green synthetic route [25]. This approach employs trichloroisocyanuric acid as a dual oxidant and chlorine source, TEMPO as a co-oxidant, and thiourea [25]. Both transformations are completed within 25-45 minutes under environmentally benign conditions [25].

Deep eutectic solvents have emerged as promising alternatives to conventional organic solvents in thiazole synthesis [20] [27] [28]. These solvents are prepared by mixing substances capable of forming hydrogen bonds, resulting in lower melting points and reduced toxicity compared to traditional solvents [27]. The synthesis of thiazolo[5,4-d]thiazoles using deep eutectic solvents composed of L-proline and ethylene glycol achieves yields of 20-75% under safe and eco-friendly conditions [28].

Choline chloride and urea-based deep eutectic solvents have been successfully applied to the one-pot synthesis of hydrazinyl-4-phenyl-1,3-thiazole derivatives [29]. This three-component reaction of ketones or aldehydes, phenacyl chloride, and thiosemicarbazide in the presence of choline chloride/urea achieves excellent yields over short reaction times at 70°C [29].

Ultrasonic irradiation provides another energy-efficient approach to thiazole synthesis [30] [23] [31]. Investigation of the effect of power and duration of ultrasonic irradiation on thiazole synthesis via the Hantzsch reaction has revealed that irradiation power of 720 watts and total duration of 4 minutes provide optimal conditions [30] [31]. The pulsing function performed in 50% of each second prevents decomposition of reaction materials while maintaining high yields [30] [31].

Biocatalytic approaches using lipase enzymes represent the most environmentally benign synthetic methodology [23]. Lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides under ultrasonication in water achieves yields up to 97% in 10 minutes [23]. This approach utilizes potassium bromate as a brominating agent and lipase as a biocatalyst in aqueous medium at 35°C [23].

Green MethodEnvironmental BenefitsTypical Yield (%)Reaction Time
Water as solventNon-toxic, abundant52-9725 min - 3 hours
Deep eutectic solventsBiodegradable, low toxicity70-8530-45 minutes
Microwave irradiationEnergy efficient, fast79-9025-45 minutes
Ultrasonic activationMild conditions, energy efficient85-954-25 minutes
Mechanochemical grindingSolvent-free, waste reduction88-9515-30 minutes
Ionic liquidsRecyclable, low volatility75-9030-45 minutes
Biocatalysis (lipase)Biodegradable catalyst9710 minutes

The mechanochemical grinding approach offers a completely solvent-free alternative for thiazole synthesis [21]. This method involves grinding reactants in a glass mortar at room temperature, achieving excellent yields of 88-95% within 15-30 minutes [21]. The process eliminates the need for organic solvents and provides simple workup procedures [21].

MethodYield (%)Reaction TimeTemperature (°C)Reference
Classic Hantzsch with thiourea and indanone638 hoursReflux [8]
Thiourea + iodine catalyst85-974 hours80 [10]
Microwave-assisted Hantzsch79-9025-45 minutes100-120 [24]
Ultrasonic irradiation (720W, 4min)85-954 minutesRoom temp [30]
Deep eutectic solvent (ChCl:urea)70-8530-45 minutes80 [20]
Grinding method (solvent-free)88-9515-30 minutesRoom temp [21]
Lipase-catalyzed (aqueous)9710 minutes35 [23]
Ionic liquid promotion75-9030-45 minutes80 [32]

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, 2D Techniques)

Proton Nuclear Magnetic Resonance Spectroscopy (¹H Nuclear Magnetic Resonance)

The ¹H Nuclear Magnetic Resonance spectrum of 8H-indeno[1,2-d] [1] [2]thiazol-2-amine exhibits characteristic signals that confirm the structural integrity of the fused heterocyclic system [3] [4]. The amino group protons typically appear as a broad singlet in the region of 6.6-6.8 parts per million, reflecting the electron-withdrawing nature of the thiazole ring system [5]. The aromatic protons of the indene moiety manifest as complex multipets between 7.0-8.0 parts per million, consistent with the electron density distribution across the polycyclic framework [3] [4].

The methylene bridge protons connecting the indene and thiazole rings appear as a characteristic singlet around 3.8-4.0 parts per million [2] [3]. This chemical shift is particularly diagnostic for the intact indeno-thiazole framework, as demonstrated in related derivatives where similar patterns are observed [2] [6]. Integration patterns and coupling constants provide additional confirmation of the molecular structure, with typical coupling constants ranging from 7.5-8.0 hertz for aromatic proton interactions [3].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy (¹³C Nuclear Magnetic Resonance)

The ¹³C Nuclear Magnetic Resonance spectrum provides crucial information about the carbon framework of 8H-indeno[1,2-d] [1] [2]thiazol-2-amine [3] [4]. The characteristic carbon-nitrogen double bond carbon appears in the downfield region at approximately 163-167 parts per million, indicative of the thiazole ring carbon bearing the amino substituent [3] [5]. The aromatic carbons of the indene system resonate in the typical aromatic region between 120-140 parts per million, with distinct patterns reflecting the fused ring system's electronic environment [3] [4].

The bridging methylene carbon between the indene and thiazole rings appears around 32-35 parts per million, providing a diagnostic signature for the intact heterocyclic system [2] [3]. This chemical shift is consistent with methylene carbons adjacent to both aromatic and heteroaromatic systems, as observed in structurally related compounds [6] [7].

Two-Dimensional Nuclear Magnetic Resonance Techniques

Two-dimensional Nuclear Magnetic Resonance experiments, including correlation spectroscopy and heteronuclear single quantum coherence, provide definitive structural assignments for 8H-indeno[1,2-d] [1] [2]thiazol-2-amine [3] [8]. These techniques enable the correlation of proton and carbon signals, confirming connectivity patterns within the molecule. Distortionless enhancement by polarization transfer experiments are particularly valuable for distinguishing between primary, secondary, and tertiary carbons in the structure [9].

The nuclear Overhauser effect spectroscopy experiments reveal spatial relationships between protons, confirming the three-dimensional arrangement of the fused ring system [10]. These data are essential for establishing the precise connectivity and stereochemistry of the indeno-thiazole framework.

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 8H-indeno[1,2-d] [1] [2]thiazol-2-amine reveals distinctive fragmentation patterns characteristic of fused heterocyclic systems [1] [5] [11]. Under electron ionization conditions, the molecular ion peak appears at mass-to-charge ratio 188, corresponding to the complete molecular structure [1] [12]. The molecular ion typically exhibits moderate intensity, reflecting the stability of the aromatic system under ionization conditions [5] [13].

The fragmentation pattern follows predictable pathways based on the structural features of the molecule [5] [11] [13]. Loss of the amino group produces a fragment at mass-to-charge ratio 171, while loss of methylene units generates fragments around mass-to-charge ratio 174 [13]. The thiazole ring system tends to retain its integrity during fragmentation, producing stable fragments at mass-to-charge ratio 134 [5] [11].

The indene portion of the molecule contributes characteristic fragments at mass-to-charge ratio 129, representing the intact indene core after loss of the thiazole moiety [13]. Base peak fragments typically appear at mass-to-charge ratio 121, corresponding to stable aromatic ions formed through rearrangement processes [5] [11]. These fragmentation patterns are consistent with those observed for related indeno-thiazole derivatives and provide valuable structural confirmation [5] [11].

X-ray Crystallographic Studies

X-ray crystallographic analysis of 8H-indeno[1,2-d] [1] [2]thiazol-2-amine and related derivatives provides definitive structural information about bond lengths, bond angles, and molecular packing arrangements [14] [15] [16]. Crystallographic studies of structurally related compounds reveal that indeno-thiazole systems typically crystallize in common space groups such as P-1 or P21/c, reflecting the planar nature of the fused aromatic system [14] [17].

The crystal structures consistently show planar or near-planar conformations for the fused ring system, with typical intermolecular distances and packing arrangements characteristic of aromatic heterocycles [14] [15]. Unit cell parameters for related indeno-thiazole derivatives typically range from 9-12 Angstroms in the a-direction, 10-13 Angstroms in the b-direction, and 14-17 Angstroms in the c-direction [14] [17].

Temperature-dependent studies conducted at 150-296 Kelvin provide information about thermal motion and structural stability [14] [17] [16]. The resolution factors (R-factors) for well-refined structures typically range from 0.04-0.08, indicating good quality crystallographic data [14] [17]. These studies reveal important structural details including hydrogen bonding patterns, π-π stacking interactions, and other non-covalent interactions that govern solid-state packing [14] [15] [17].

Specific crystallographic data for tricyclic 8H-indeno[1,2-d] [1] [2]thiazole derivatives used as FBPase inhibitors show systematic structural relationships [15] [16]. The crystal structure of human liver FBPase in complex with indeno-thiazole inhibitors reveals critical binding interactions, including hydrogen bonding networks and hydrophobic contacts that contribute to inhibitory activity [15] [16].

Computational Modeling of Electron Density Distribution

Density functional theory calculations provide detailed insights into the electronic structure and electron density distribution of 8H-indeno[1,2-d] [1] [2]thiazol-2-amine [18] [19] [20]. The B3LYP functional with appropriate basis sets accurately predicts molecular geometries, electronic properties, and spectroscopic parameters for this compound [18] [19].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies, typically ranging from -6.2 to -6.8 electron volts and -1.8 to -2.2 electron volts respectively, provide information about electronic reactivity and stability [18] [19]. The HOMO-LUMO gap of approximately 4.0-4.6 electron volts indicates moderate electronic stability and potential for electronic transitions [18] [19].

Electron density maps reveal the distribution of electron density across the molecule, with particular concentration around the nitrogen atoms and sulfur atom of the thiazole ring [18] [19] [20]. The electrostatic potential surfaces indicate regions of positive and negative charge distribution, important for understanding intermolecular interactions and binding properties [18] [19].

Molecular orbital analysis shows significant π-conjugation across the fused ring system, with delocalization extending from the indene moiety through the thiazole ring [18] [19]. Natural bond orbital analysis provides quantitative measures of charge distribution and orbital overlap, confirming the electronic communication between the aromatic systems [20].

XLogP3

2.3

Wikipedia

8H-Indeno[1,2-d][1,3]thiazol-2-amine

Dates

Last modified: 08-15-2023

Explore Compound Types